
N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
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Biological Activity
N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C22H20N4OS2 |
Molecular Weight | 420.6 g/mol |
CAS Number | 1207037-50-0 |
The structure includes a thiazole ring and an imidazole moiety, which are known for their biological significance.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds containing thiazole and imidazole rings can inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Many thiazole derivatives have been shown to trigger apoptosis in cancer cells by activating caspases and other apoptotic pathways.
- Antiviral Activity : Some derivatives demonstrate activity against viral infections by interfering with viral replication processes.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 52 | Induction of G2/M phase arrest |
A549 (Lung Cancer) | 45 | Apoptosis via caspase activation |
C6 (Brain Tumor) | 60 | Inhibition of DNA synthesis |
These results suggest that the compound effectively inhibits cell growth and induces apoptosis in a dose-dependent manner.
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. For example:
The antiviral activity is attributed to the compound's ability to disrupt viral replication cycles.
Case Studies
- Study on MCF-7 Cells : In a study conducted on MCF-7 breast cancer cells, this compound was found to induce significant apoptosis at concentrations as low as 52 µM. The study highlighted the compound's ability to inhibit tubulin polymerization, leading to mitotic catastrophe .
- Antiviral Screening : Another study evaluated the antiviral properties against HIV and HCV, demonstrating effective inhibition with EC50 values of 0.35 µM and 0.26 µM respectively, showcasing its potential as a therapeutic agent in viral infections .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(4-methylthiazol-2-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. The compound has shown moderate efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study published in 2024 assessed the antibacterial effects of several thiazole derivatives. The results indicated that compounds with the thiazole moiety exhibited varying degrees of antimicrobial activity, with some achieving significant inhibition against Gram-positive and Gram-negative bacteria .
Compound | Activity Level | Target Bacteria |
---|---|---|
This compound | Moderate | E. coli, S. aureus |
Antiviral Applications
The compound's structural features make it a candidate for antiviral drug development. Research has demonstrated that similar thiazole and imidazole derivatives possess inhibitory effects on viral enzymes, suggesting a potential role for this compound in treating viral infections.
Case Study: Inhibition of Viral Enzymes
In vitro studies have shown that thiazole derivatives can inhibit the activity of key viral enzymes, including those involved in HIV and hepatitis C virus replication. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against reverse transcriptase and NS5B RNA polymerase .
Compound | IC50 (μM) | Virus Type |
---|---|---|
Similar Thiazole Derivative | 0.35 | HIV |
Similar Imidazole Derivative | 32.2 | HCV |
Anticancer Properties
The anticancer potential of this compound is particularly notable. Thiazole and imidazole derivatives have been extensively studied for their ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comprehensive investigation into the cytotoxic effects of various thiazole-containing compounds revealed promising results against several cancer cell lines. The compound demonstrated significant cytotoxicity, with studies indicating an IC50 value indicative of its potential as a chemotherapeutic agent .
Cell Line | IC50 (μM) | Compound |
---|---|---|
HeLa | 15.0 | N-(4-methylthiazol...) |
MCF7 | 10.5 | N-(4-methylthiazol...) |
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-15-8-10-17(11-9-15)19-12-23-22(26(19)18-6-4-3-5-7-18)29-14-20(27)25-21-24-16(2)13-28-21/h3-13H,14H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEKHRXILOLHML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC(=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.